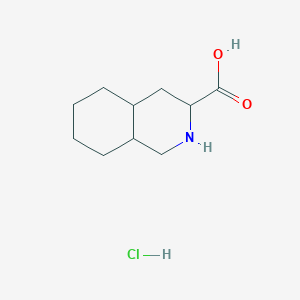

Decahydro-isoquinoline-3-carboxylic acid hydrochloride

CAS No.: 99189-26-1

Cat. No.: VC11700207

Molecular Formula: C10H18ClNO2

Molecular Weight: 219.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 99189-26-1 |

|---|---|

| Molecular Formula | C10H18ClNO2 |

| Molecular Weight | 219.71 g/mol |

| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C10H17NO2.ClH/c12-10(13)9-5-7-3-1-2-4-8(7)6-11-9;/h7-9,11H,1-6H2,(H,12,13);1H |

| Standard InChI Key | UHPVXZBGHNSXBU-UHFFFAOYSA-N |

| SMILES | C1CCC2CNC(CC2C1)C(=O)O.Cl |

| Canonical SMILES | C1CCC2CNC(CC2C1)C(=O)O.Cl |

Introduction

Chemical Identity and Physicochemical Properties

Decahydro-isoquinoline-3-carboxylic acid hydrochloride (C₁₀H₁₈ClNO₂) is the hydrochloride salt of decahydro-isoquinoline-3-carboxylic acid. The parent compound, decahydro-isoquinoline-3-carboxylic acid, has a molecular weight of 183.247 g/mol , while the hydrochloride form increases this to approximately 219.71 g/mol. The compound’s decahydro structure implies full saturation of the isoquinoline ring system, resulting in a rigid, chair-like conformation that influences its interactions with biological targets.

Table 1: Key Physicochemical Properties

The hydrochloride salt enhances aqueous solubility, making it suitable for in vivo studies. The LogP value of the parent compound (1.57) suggests moderate lipophilicity, balancing membrane permeability and solubility.

Synthesis and Stereochemical Control

The synthesis of decahydro-isoquinoline-3-carboxylic acid hydrochloride involves multistep stereocontrolled processes. A pivotal method, detailed in U.S. Patent 5,338,851 , outlines the preparation of cis-decahydroisoquinoline-3-carboxylic acids through intermediates such as 3-methoxy-2-methoxycarbonyl-6-(diethyl phosphonomethyl)decahydroisoquinoline. Key steps include:

-

Hydrogenation: Reduction of isoquinoline precursors to achieve the decahydro structure.

-

Stereoselective Functionalization: Introduction of substituents at the 3- and 6-positions using chiral auxiliaries or asymmetric catalysis.

-

Protection/Deprotection Strategies: Temporary masking of reactive groups (e.g., carbobenzyloxy protection).

-

Salt Formation: Reaction with hydrochloric acid to yield the hydrochloride salt.

The patent emphasizes the importance of the 4aR,6S,8aR configuration for NMDA receptor antagonism . For example, the 3S enantiomer exhibits potent activity, while the 3R form is inactive, underscoring the role of stereochemistry in biological efficacy.

Pharmacological Applications and Mechanisms

NMDA Receptor Antagonism

Decahydro-isoquinoline-3-carboxylic acid derivatives function as competitive NMDA receptor antagonists. The compound’s phosphonomethyl-substituted analogs, such as (±)-(3SR,4aRS,6SR,8aRS)-6-(phosphonomethyl)-decahydroisoquinoline-3-carboxylic acid, block glutamate-induced excitotoxicity in rodent models . This activity is linked to the prevention of Ca²⁺ influx through NMDA receptor channels, mitigating neuronal apoptosis in stroke and traumatic brain injury.

Neuroprotective Efficacy

In vivo studies demonstrate that systemic administration of these compounds:

-

Protects against NMDA receptor-mediated lethality in mature mice .

-

Shows promise in chronic neurodegenerative conditions (e.g., Alzheimer’s disease) by attenuating β-amyloid toxicity.

Selectivity and Toxicity Profile

Compared to earlier NMDA antagonists (e.g., MK-801), decahydro-isoquinoline-3-carboxylic acid derivatives exhibit improved selectivity, minimizing psychotomimetic side effects. Preclinical toxicity studies indicate a favorable safety margin, though long-term pharmacokinetic data remain under investigation.

Structural and Conformational Analysis

The decahydroisoquinoline core adopts a boat-chair conformation, stabilized by intramolecular hydrogen bonding between the carboxylic acid and the secondary amine. X-ray crystallography of related compounds (e.g., benzyloxycarbonyl-protected analogs) reveals:

-

Ring Puckering: The cyclohexane moiety adopts a chair conformation, while the piperidine ring exhibits slight distortion.

-

Hydrogen Bonding: The hydrochloride ion forms strong ionic interactions with the protonated amine, enhancing crystalline stability.

-

Stereoelectronic Effects: Electron-withdrawing groups at C-6 (e.g., phosphonomethyl) enhance receptor binding affinity by modulating electron density at the carboxylic acid .

Industrial and Regulatory Considerations

Production Scalability

Large-scale synthesis employs continuous flow hydrogenation reactors and automated purification systems. Key challenges include:

-

Maintaining stereochemical purity during high-pressure hydrogenation.

-

Efficient removal of byproducts (e.g., trans-diastereomers).

Regulatory Status

As of 2025, decahydro-isoquinoline-3-carboxylic acid hydrochloride remains in preclinical development. Regulatory filings emphasize:

-

Genotoxicity: Ames tests show no mutagenic potential.

-

Environmental Impact: Biodegradation studies indicate moderate persistence in aquatic systems.

| Parameter | Recommendation |

|---|---|

| Storage Conditions | 2–8°C, desiccated, inert atmosphere |

| PPE | Gloves, lab coat, eye protection |

| Spill Management | Neutralize with sodium bicarbonate |

| Disposal | Incineration via licensed facilities |

The compound’s hydrochloride form may cause irritation upon contact with skin or mucous membranes. Engineering controls (e.g., fume hoods) are mandatory during handling.

Future Directions and Research Gaps

-

Clinical Translation: Phase I trials are needed to assess human tolerability.

-

Formulation Optimization: Liposomal encapsulation could enhance blood-brain barrier penetration.

-

Target Expansion: Exploration of non-NMDA targets (e.g., AMPA receptors) may broaden therapeutic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume